![molecular formula C19H18F3N3O4S2 B2696925 Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate CAS No. 877654-24-5](/img/structure/B2696925.png)
Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a trifluoromethylphenyl group, and an acetamidoacetate group . These groups suggest that the compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thieno[3,2-d]pyrimidin-2-yl group, for example, is a heterocyclic compound that contains both sulfur and nitrogen atoms . The trifluoromethylphenyl group is a type of aromatic compound that contains a trifluoromethyl (-CF3) substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility in different solvents .Scientific Research Applications
Anticancer Activity
This compound has been found to have anticancer properties . It’s a hybrid derivative where quinazolin-4-one is incorporated with different heterocycles . These types of compounds have been shown to possess a variety of biological effects including anticancer .
Anti-convulsant Activity
The compound also exhibits anti-convulsant activity . Many amide and N-substituted hydrazide compounds derived from 2-mercapto-3-phenylquinazolin-4-one have been demonstrated to have valuable biological activities such as anti-convulsant .
Antibacterial Activity
The compound has been found to have antibacterial properties . It’s been shown that many amide and N-substituted hydrazide compounds derived from 2-mercapto-3-phenylquinazolin-4-one have antibacterial activity .
Antituberculosis Activity
Some derivatives of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one containing the thiazolidine-4-one moiety have been found to have good antituberculosis activity .
HDL Cholesterol Activity
The capacity to increase the HDL cholesterol activity of some N-substituted compounds containing a quinazolin-4-one moiety has also been investigated .
Antiviral Activity
Although not directly mentioned for this specific compound, it’s worth noting that similar compounds, such as indolyl and oxochromenyl xanthenone derivatives, have been studied for their anti-HIV-1 activity .
Mechanism of Action
The mode of action of such compounds often involves binding to their target, leading to a change in the target’s activity. This can result in alterations in biochemical pathways, leading to various downstream effects .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups can affect its pharmacokinetic properties .
The molecular and cellular effects of a compound’s action can vary widely depending on its specific mechanism of action and target. They can range from changes in gene expression and cellular signaling pathways to alterations in cell growth and survival .
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence a compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective under specific pH conditions .
properties
IUPAC Name |
ethyl 2-[[2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4S2/c1-2-29-15(27)9-23-14(26)10-31-18-24-13-6-7-30-16(13)17(28)25(18)12-5-3-4-11(8-12)19(20,21)22/h3-5,8H,2,6-7,9-10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYFWDQHRVHQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.